molecular formula C18H15BrN2O2S B11604153 5-bromo-3'-(3,5-dimethylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione

5-bromo-3'-(3,5-dimethylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione

Cat. No.: B11604153
M. Wt: 403.3 g/mol
InChI Key: OEFBDTBYVWPMAW-UHFFFAOYSA-N
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Description

5-Bromo-3’-(3,5-dimethylphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of an indole and thiazolidine ring system, which is further substituted with a bromine atom and a dimethylphenyl group. Such structural features make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3’-(3,5-dimethylphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which is then subjected to bromination. The brominated indole is subsequently reacted with a thiazolidine derivative under controlled conditions to form the spirocyclic structure.

    Bromination of Indole: The indole precursor is treated with bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane at low temperatures to introduce the bromine atom.

    Formation of Spirocyclic Structure: The brominated indole is then reacted with a thiazolidine derivative in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to form the spirocyclic compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The indole and thiazolidine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or DMF.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products

    Substitution Products: Depending on the nucleophile, products can include azido, amino, or thiol derivatives.

    Oxidation Products: Oxidized forms of the indole or thiazolidine rings.

    Reduction Products: Reduced forms of the indole or thiazolidine rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the bromine atom and the spirocyclic structure can enhance the compound’s interaction with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features allow for the modulation of biological activity, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-bromo-3’-(3,5-dimethylphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the spirocyclic structure play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-methylindole: Similar in having a brominated indole structure but lacks the spirocyclic thiazolidine ring.

    Spiro[indole-3,2’-thiazolidine] derivatives: Compounds with similar spirocyclic structures but different substituents on the indole or thiazolidine rings.

Uniqueness

The uniqueness of 5-bromo-3’-(3,5-dimethylphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione lies in its specific combination of a brominated indole and a spirocyclic thiazolidine ring, along with the dimethylphenyl substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H15BrN2O2S

Molecular Weight

403.3 g/mol

IUPAC Name

5'-bromo-3-(3,5-dimethylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione

InChI

InChI=1S/C18H15BrN2O2S/c1-10-5-11(2)7-13(6-10)21-16(22)9-24-18(21)14-8-12(19)3-4-15(14)20-17(18)23/h3-8H,9H2,1-2H3,(H,20,23)

InChI Key

OEFBDTBYVWPMAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)CSC23C4=C(C=CC(=C4)Br)NC3=O)C

Origin of Product

United States

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